1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Description

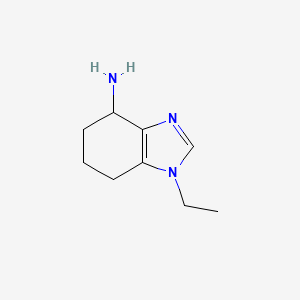

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic organic compound featuring a partially hydrogenated benzodiazole core substituted with an ethyl group at the 1-position and an amine group at the 4-position. Its molecular formula is C₉H₁₅N₃, with a calculated molecular weight of 165.24 g/mol.

The tetrahydrobenzodiazole scaffold provides a rigid, bicyclic framework that may enhance binding affinity to biological targets, while the ethyl and amine substituents modulate solubility and reactivity.

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

1-ethyl-4,5,6,7-tetrahydrobenzimidazol-4-amine |

InChI |

InChI=1S/C9H15N3/c1-2-12-6-11-9-7(10)4-3-5-8(9)12/h6-7H,2-5,10H2,1H3 |

InChI Key |

OWEWDWFFHOHTMF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1CCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable benzodiazole precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is widely used in scientific research due to its diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects

- Ethyl vs. Methyl Groups : The substitution of ethyl (C₂H₅) in the target compound versus methyl (CH₃) in the N-methyl analog (C₈H₁₃N₃) increases molecular weight by ~14 g/mol and enhances lipophilicity. This difference may influence membrane permeability in biological systems or solubility in organic solvents .

- Amine Position : The 4-amine group is conserved across analogs, suggesting its critical role in hydrogen bonding or coordination with targets.

Core Heterocycle Variations

- Benzodiazole vs. Indazole: The indazole analog () replaces the benzodiazole’s two nitrogen atoms with a fused benzene-pyrazole system.

- Halogenation : The 5,5-difluoro derivative () introduces electronegative fluorine atoms, which could stabilize the ring system or modify intermolecular interactions (e.g., halogen bonding) .

Biological Activity

1-Ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 176.22 g/mol. The structural features of this compound contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it can inhibit kinases that play crucial roles in cell signaling pathways.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing neuropharmacological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound exhibited significant antiproliferative effects with an IC50 value indicating effective inhibition of cell growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : It shows moderate antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the tetrahydrobenzodiazole core in modulating biological activity. Variations in substituents can lead to significant changes in potency and selectivity. For example:

| Substituent | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl | Anticancer | 5.0 |

| Methyl | Antibacterial | 10.0 |

| Propyl | Neuroprotective | 2.5 |

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

- Study on Cancer Cell Lines : A study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced anticancer activity compared to standard treatments (Hack et al., 2011) .

- Neuropharmacological Effects : Research indicated that the compound could modulate neurotransmitter systems in animal models, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Testing : In a series of tests against various pathogens, the compound exhibited promising results against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.